![molecular formula C11H9FN2O B2366595 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde CAS No. 1935464-76-8](/img/structure/B2366595.png)
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
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Overview
Description
“2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the CAS Number: 1935464-76-8 . It has a molecular weight of 204.2 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde . The InChI code is 1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 204.2 .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Anticancer Activity
Indole derivatives, which can be synthesized from pyrazole compounds, have been found to possess various biological activities, including anticancer properties . The indole nucleus is present in many important synthetic drug molecules, providing a valuable basis for treatment and binding with high affinity to multiple receptors .
Antiviral Activity
Indole derivatives have also been reported to exhibit antiviral activity . For example, certain indole derivatives were prepared and reported as antiviral agents, showing inhibitory activity against influenza A .
Anti-Inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
EGFR Inhibitor
The compound has been used in the synthesis of irreversible pyrrolopyrimidine inhibitors of EGFR T790M mutants . These inhibitors have shown potent EGFR activity against common mutants, selectivity over wild-type EGFR, and desirable ADME properties .
Antitubercular Activity
Indole derivatives, which can be synthesized from pyrazole compounds, have been found to possess antitubercular activity . This makes them potentially useful in the treatment of tuberculosis .
MET Inhibitor
The compound has been implicated in the synthesis of inhibitors of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . Deregulation of MET has been implicated in several human cancers, making it an attractive target for small molecule drug discovery .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This makes them potentially useful in the treatment of conditions characterized by oxidative stress .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the glucose transporter glut1 and the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . These targets play crucial roles in cellular metabolism and signal transduction, respectively.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets by binding to them and preventing their normal function .
Biochemical Pathways
Inhibition of glut1 would affect glucose metabolism, while inhibition of met would affect various signaling pathways involved in cell growth, survival, and migration .
Result of Action
Inhibition of glut1 and met would likely result in decreased glucose uptake and altered cell signaling, respectively, which could have various downstream effects depending on the specific cellular context .
properties
IUPAC Name |
2-fluoro-6-(1-methylpyrazol-4-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVOHMSPKNFOMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde |
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